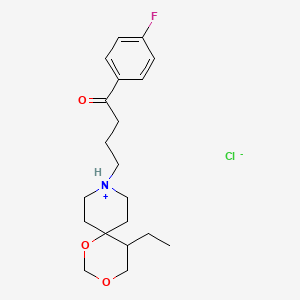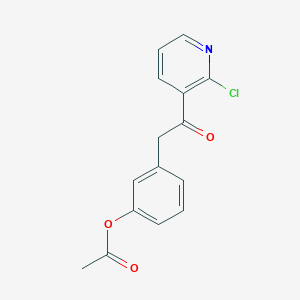![molecular formula C14H21ClINO3 B13775519 diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride CAS No. 92302-24-4](/img/structure/B13775519.png)
diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride is a chemical compound with the CAS number 92302-24-4. It is known for its unique structure, which includes an iodophenoxy group, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride typically involves the reaction of diethylaminoethanol with 4-iodophenoxyacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The iodophenoxy group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products.
科学的研究の応用
Diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is utilized in biochemical studies to investigate its interactions with biological molecules.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride involves its interaction with specific molecular targets. The iodophenoxy group plays a crucial role in its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
- Diethyl-[2-[2-(4-bromophenoxy)acetyl]oxyethyl]azanium;chloride
- Diethyl-[2-[2-(4-chlorophenoxy)acetyl]oxyethyl]azanium;chloride
- Diethyl-[2-[2-(4-fluorophenoxy)acetyl]oxyethyl]azanium;chloride
Uniqueness
Diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride is unique due to the presence of the iodophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
92302-24-4 |
|---|---|
分子式 |
C14H21ClINO3 |
分子量 |
413.68 g/mol |
IUPAC名 |
diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C14H20INO3.ClH/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3;1H |
InChIキー |
KTRPUXUEFPCVHS-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCOC(=O)COC1=CC=C(C=C1)I.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



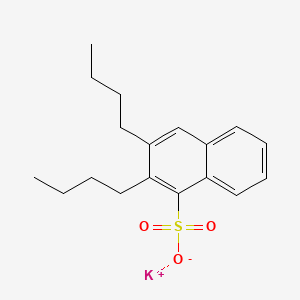
![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
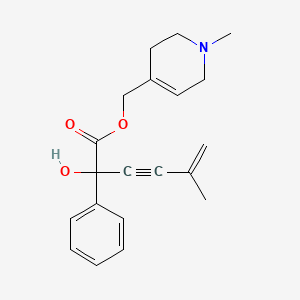
![Ethyl 2-cyclopentylethyl 5-methyl-1H-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13775469.png)
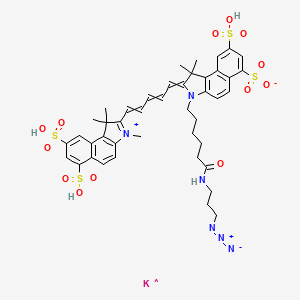
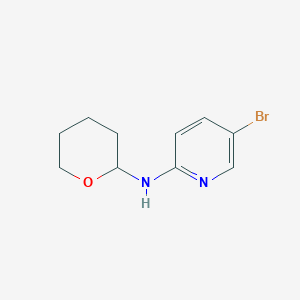

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)

